molecular formula C14H11ClF2N2O B6650277 N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-4-carboxamide

N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-4-carboxamide

Cat. No.: B6650277
M. Wt: 296.70 g/mol
InChI Key: HCJMNVZZRSJRFL-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with fluorine and a carboxamide group

Properties

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O/c1-19(8-9-2-3-11(15)12(16)6-9)14(20)10-4-5-18-7-13(10)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJMNVZZRSJRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Cl)F)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzyl chloride and 3-fluoropyridine-4-carboxylic acid.

    Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-chloro-3-fluorobenzyl chloride and 3-fluoropyridine-4-carboxylic acid in the presence of a base like potassium carbonate (K₂CO₃) to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with N-methylamine under controlled conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to ensure solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOCH₃ in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-3-fluorophenyl)methyl]-5-methoxy-4-methyl-3-pyridinecarboxamide
  • N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-2-carboxamide

Uniqueness

Compared to similar compounds, N-[(4-chloro-3-fluorophenyl)methyl]-3-fluoro-N-methylpyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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